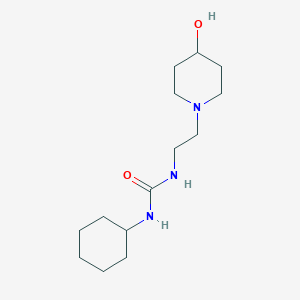

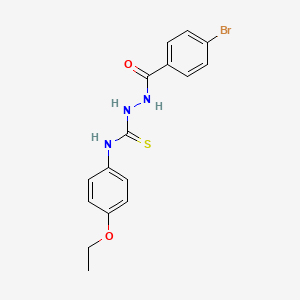

![molecular formula C17H9F5N2OS B3006594 N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-63-2](/img/structure/B3006594.png)

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide and related compounds involves various strategies to incorporate the desired functional groups and achieve the target molecular architecture. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share a similar structural motif, was achieved through an in vitro mycelia growth inhibition assay, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involved characterizing the target compounds by spectral data and elemental analysis, suggesting a comprehensive approach to confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated by condensation reactions followed by saponification, which could provide insights into the molecular structure of the target compound . Additionally, the structure of novel thiazole-5-carboxamide derivatives was fully characterized, which is relevant to the thiazole moiety present in the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a basis for understanding the reactivity of the target compound. For instance, the synthesis of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides involved reactions of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with 2-methyl-4-trifluoromethylthiazol-5-carboxychloride, indicating the potential reactivity of the thiazole ring in the target compound . Moreover, the synthesis of a novel inhibitor of the canonical NF-κB cascade involved scaffold hopping, which could be a strategy for modifying the target compound to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the fungicidal activity of novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides was evaluated, and the compounds with electron-withdrawing groups exhibited higher activity, suggesting that the presence of fluorine atoms in the target compound may enhance its biological activity . Additionally, the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized and metabolized to yield plasma concentrations of the active antiinflammatory agent, indicating the potential for the target compound to be used as a prodrug .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide and its derivatives have shown promising results in anticancer research. A study by Cai et al. (2016) demonstrated that thiazole-5-carboxamide derivatives, structurally similar to the compound , exhibited significant anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Similarly, Ravinaik et al. (2021) synthesized and evaluated a series of thiazolyl benzamides for their anticancer properties, finding several compounds with higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antipathogenic Activity

The compound and its derivatives have also been explored for their antimicrobial and antipathogenic properties. A study by Limban et al. (2011) found that certain acylthioureas with structural similarities to N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Inhibition of Gene Expression and Enzyme Activity

The compound's derivatives have been investigated for their ability to inhibit gene expression and enzyme activity. Palanki et al. (2000) examined derivatives of this compound for their inhibition of NF-kappaB and AP-1 gene expression. These compounds were shown to have cell-based activity and potential oral bioavailability (Palanki et al., 2000).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of related compounds have been a significant area of study. Zhong et al. (2010) synthesized diflunisal carboxamides, structurally related to our compound of interest, and analyzed their crystal structures, showing how packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-11-4-5-13(12(19)7-11)23-15(25)14-8-26-16(24-14)9-2-1-3-10(6-9)17(20,21)22/h1-8H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOIHJZDAYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

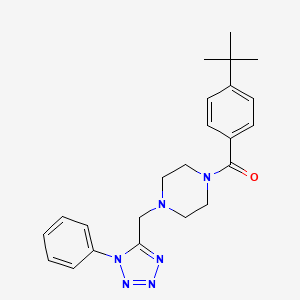

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)

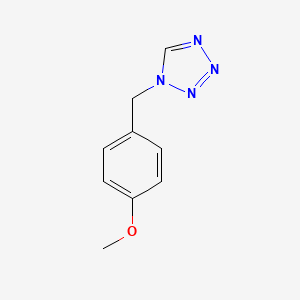

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3006529.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)